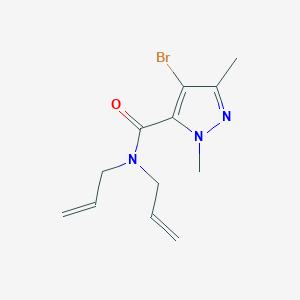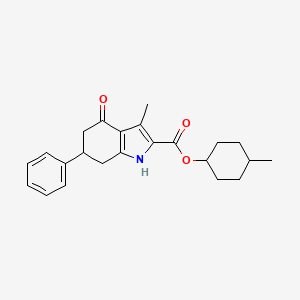![molecular formula C21H23ClN4O3 B4713357 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4713357.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,5-dimethoxyphenyl)urea
描述
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,5-dimethoxyphenyl)urea is a chemical compound with potential applications in scientific research. This compound is also known as CDPPB and has been studied extensively for its effects on the brain and nervous system. In
作用机制
CDPPB works by binding to and activating the mGluR5 receptor in the brain. This activation leads to an increase in the release of several important neurotransmitters, including glutamate and dopamine. These neurotransmitters play a crucial role in the regulation of mood, cognition, and behavior. The activation of mGluR5 by CDPPB has been shown to enhance synaptic plasticity, which is the ability of neurons to form new connections and adapt to changes in the environment.
Biochemical and Physiological Effects
CDPPB has several biochemical and physiological effects on the brain and nervous system. The compound has been shown to enhance learning and memory in animal models, and to have potential therapeutic effects in the treatment of neurological disorders such as schizophrenia and depression. CDPPB has also been shown to have anti-inflammatory effects in the brain, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
CDPPB has several advantages and limitations for lab experiments. One of the main advantages is its specificity for the mGluR5 receptor, which allows for precise manipulation of this receptor in the brain. CDPPB has also been shown to have a long half-life, which allows for sustained activation of the mGluR5 receptor. However, CDPPB is a highly potent compound and must be used with caution in lab experiments to avoid unintended effects on other receptors or neurotransmitter systems.
未来方向
There are several future directions for research on CDPPB. One potential area of research is the development of CDPPB analogs that have improved pharmacokinetic properties or greater selectivity for the mGluR5 receptor. Another area of research is the investigation of the potential therapeutic effects of CDPPB in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, further research is needed to fully understand the biochemical and physiological effects of CDPPB on the brain and nervous system.
科学研究应用
CDPPB has been studied extensively for its potential applications in scientific research. One of the main areas of research is the compound's effects on the brain and nervous system. CDPPB has been shown to enhance the activity of a specific type of receptor in the brain called mGluR5. This receptor is involved in several important processes in the brain, including learning and memory, and is a potential target for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2,5-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3/c1-13-20(14(2)26(25-13)12-15-7-5-6-8-17(15)22)24-21(27)23-18-11-16(28-3)9-10-19(18)29-4/h5-11H,12H2,1-4H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKGZKYKDNFSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-propylacetamide](/img/structure/B4713282.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4713290.png)
![1-[7-(2-furyl)-4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinecarboxamide](/img/structure/B4713294.png)
![3-(4-methoxyphenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B4713295.png)
![5-[({2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethyl}amino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4713300.png)
![methyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4713323.png)

![5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4713331.png)
![5-(5-{[1-(4-iodophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4713345.png)
![N-[1-(4-ethoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B4713346.png)
![(2-chloro-5-nitrobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4713359.png)
![N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4713367.png)
